5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) and various catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, altering its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine
Uniqueness
5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrimidine core and the combination of tert-butyl, methyl, phenyl, and N-(1-phenylethyl) groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H28N4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4/c1-17(19-12-8-6-9-13-19)26-22-16-21(25(3,4)5)27-24-23(18(2)28-29(22)24)20-14-10-7-11-15-20/h6-17,26H,1-5H3 |
InChI Key |
NZQVCZBAKOESDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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